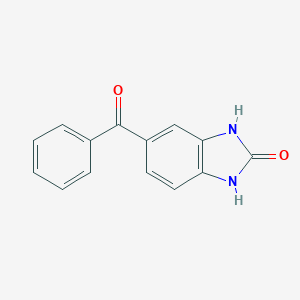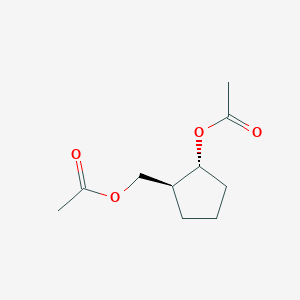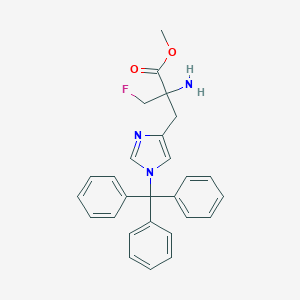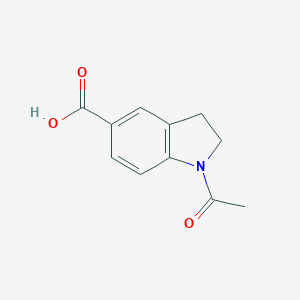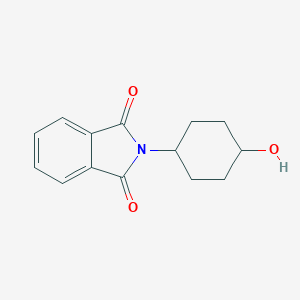
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
概要
説明
The compound 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a scaffold that has been explored for various biological activities. While the specific compound is not directly studied in the provided papers, the isoindoline-1,3-dione core is a common feature in the discussed research, indicating its significance in medicinal chemistry.
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. For instance, the base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones with air under transition-metal-free and reductant-free conditions has been established as an efficient method, compatible with a broad range of substrates . Additionally, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines provides a route to 2-substituted tetrahydroindol-4-ones, which can be further transformed into hydroxylated tetrahydroisoquinoline structures .
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been characterized using various spectroscopic techniques. For example, oxovanadium(IV) complexes of 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione have been characterized by IR, mass, UV-Vis spectral studies, ESR, and thermogravimetric analysis . Crystal structure analysis and DFT calculations have been performed to evaluate the structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, revealing significant interactions that could be responsible for its biological activity .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives participate in various chemical reactions. The interaction of 2-hydroxyisoquinoline-1,3(2H,4H)-dione with Mg(2+) and Mn(2+) has been investigated, showing complex formation and redox reactions . Additionally, the reactivity of these compounds with DNA has been studied, indicating that certain complexes can bind to DNA by intercalation and display chemical nuclease activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives have been explored in the context of their biological activity. For instance, the antiviral activities of certain derivatives against HIV-1 have been evaluated, with some compounds showing selective inhibition of the ribonuclease H function . The antimicrobial properties and DNA binding and cleavage activities of oxovanadium(IV) complexes have also been investigated . Furthermore, the inhibition of AChE by isoindoline-1,3-dione derivatives has been studied, revealing competitive inhibition and low acute toxicity .
科学的研究の応用
Chemical and Pharmacological Research
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound with various applications in scientific research, particularly in pharmacology and chemistry. This section outlines the major applications derived from the latest scientific literature.
Pharmacological Efficacy in Psychotic and Mood Disorders Lurasidone, which contains the core structure of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, has shown efficacy and safety in treating psychotic and mood disorders. It's a second-generation antipsychotic developed for treating schizophrenia and acute bipolar depression, demonstrating effectiveness in short-term treatments. Lurasidone's advantage includes a low risk of inducing weight gain, metabolic, or cardiac abnormalities, highlighting its potential as a therapeutic option in psychiatric care (Pompili et al., 2018).
Role in Cycloaddition Reactions for Organic Synthesis Research on the chemistry of vinylindoles, which share a relation to the isoindoline structure, focuses on their behavior as dienes in cycloaddition reactions. These reactions are pivotal in synthesizing natural compounds and pharmaceuticals, offering insights into creating novel chemical entities with potential therapeutic applications (Rossi et al., 2017).
Biological Activities of Related Heterocyclic Compounds The exploration of heterocyclic compounds like 8-Hydroxyquinoline derivatives, which share functional similarities with 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, has revealed significant biological activities. These activities span anti-cancer, anti-viral, and treatment of neurodegenerative disorders, suggesting a broad therapeutic potential for isoindoline derivatives in medicinal chemistry (Gupta et al., 2021).
特性
IUPAC Name |
2-(4-hydroxycyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHCMDNAKVPTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione | |
CAS RN |
99337-98-1 | |
| Record name | trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

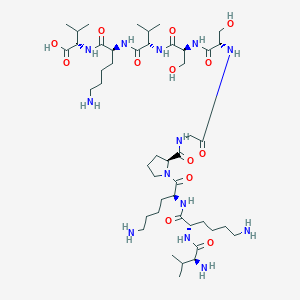
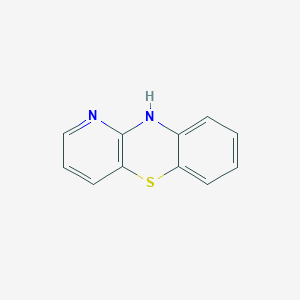

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
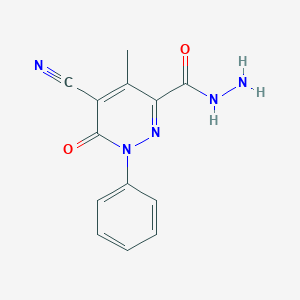
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
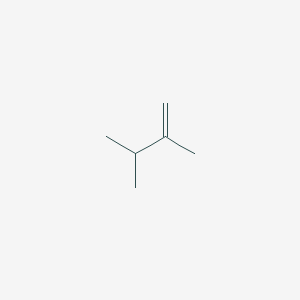
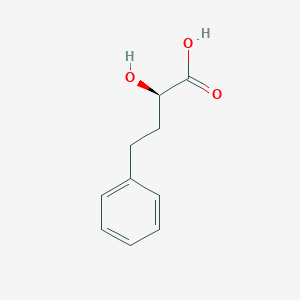
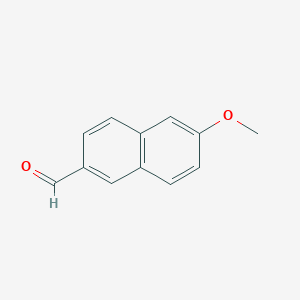
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
